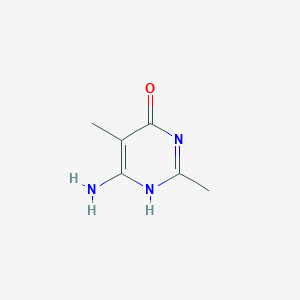

4-Pyrimidinol, 6-amino-2,5-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

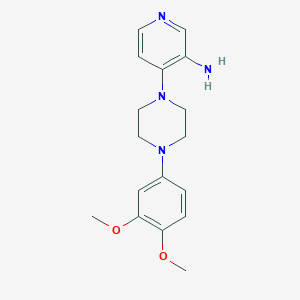

“4-Pyrimidinol, 6-amino-2,5-dimethyl-” is a chemical compound with the molecular formula C6H9N3O . It is also known as "6-Amino-2,5-dimethyl-4-pyrimidinol" .

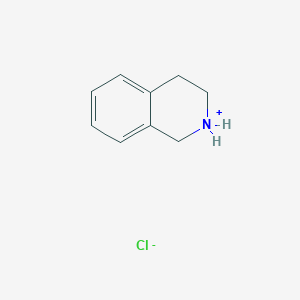

Molecular Structure Analysis

The molecular structure of “4-Pyrimidinol, 6-amino-2,5-dimethyl-” includes 19 bonds in total, with 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The empirical formula of “4-Pyrimidinol, 6-amino-2,5-dimethyl-” is C6H9N3O, and its molecular weight is 151.21 . It is a solid compound .科学的研究の応用

Synthesis of New Heterocyclic Compounds

This compound can be used as a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications . It’s a key component in the creation of new heterocyclic compounds, which are of great interest due to their wide range of applications .

Creation of New Dyes

Compounds containing a pyrimidine moiety, like this one, are promising objects for the creation of new dyes . Their structural diversity makes it possible to modify properties and create optimal structures for specific purposes .

Materials for Solar Energy

Pyrimidine-based compounds are also being explored for their potential use in materials for solar energy . Their unique properties make them suitable for this application .

Energy-Rich Substances

Another application of these compounds is in the creation of energy-rich substances . This is due to the unique properties of nitrogen-based heterocyclic compounds .

Drug Design

Compounds containing pyrimidine or imidazoline cores and their hybrid derivatives are among the most studied classes of compounds in drug design . They have proven themselves to be effective scaffolds in this field .

6. Inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) Derivatives of this compound have been designed and synthesized for FGFR4 inhibitors . These inhibitors have shown potential in blocking hepatocellular carcinoma (HCC) tumor growth .

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Amino-2,5-Dimethylpyrimidin-4-ol is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .

Mode of Action

6-Amino-2,5-Dimethylpyrimidin-4-ol interacts with FGFR4 and inhibits its activity . This interaction blocks the signal transduction pathway associated with FGFR4, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of FGFR4 affects several biochemical pathways. One of the key pathways is the PI3K/NOX pathway . This pathway is involved in the production of reactive oxygen species (ROS) and plays a significant role in cell proliferation and survival .

Result of Action

The inhibition of FGFR4 by 6-Amino-2,5-Dimethylpyrimidin-4-ol leads to a decrease in cell proliferation, particularly in cancer cells . This results in the suppression of tumor growth .

特性

IUPAC Name |

4-amino-2,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWYAOBHRPLHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162177 |

Source

|

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

CAS RN |

14278-61-6 |

Source

|

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。